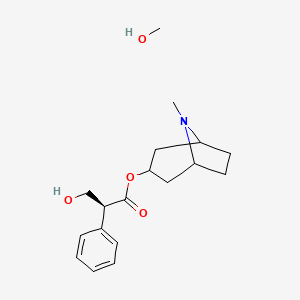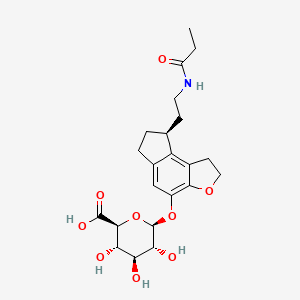
N,N'-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide): is a compound that belongs to the class of bis-amides. It is characterized by the presence of two benzamide groups connected by an ethane-1,2-diyl linker, with additional aminoethyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) typically involves the reaction of ethane-1,2-diamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-aminoethylamine to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
Chemistry: N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug discovery .
Medicine: The compound has demonstrated potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) is used in the formulation of specialty chemicals and as an intermediate in the production of polymers and resins .
Mechanism of Action
The mechanism of action of N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. Molecular docking studies have shown that the compound has good binding potential against certain targets, particularly those involved in disease pathways .
Comparison with Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar structure with a propanediamine linker instead of ethane-1,2-diyl.
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure with ethane-1,2-diamine linker.
N,N’-Bis(2-aminoethyl)benzamide: Lacks the ethane-1,2-diyl linker.
Uniqueness: N,N’-(Ehane-1,2-diyl)bis(N-(2-aminoethyl)benzamide) is unique due to its specific ethane-1,2-diyl linker, which imparts distinct chemical and biological properties. This linker enhances the compound’s stability and binding affinity to molecular targets, making it more effective in its applications compared to similar compounds .
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-[2-[2-aminoethyl(benzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C20H26N4O2/c21-11-13-23(19(25)17-7-3-1-4-8-17)15-16-24(14-12-22)20(26)18-9-5-2-6-10-18/h1-10H,11-16,21-22H2 |
InChI Key |
IHOJZTKXZQCFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCN)CCN(CCN)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)

![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)


![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)

![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)

